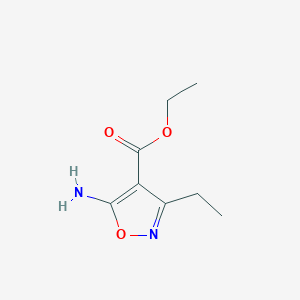
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-ethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and carboxylate derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 5-amino-3-ethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-amino-3-methylisoxazole-4-carboxylate
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
- Ethyl 5-amino-3-(difluoromethyl)isoxazole-4-carboxylate
Uniqueness
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 3-position and amino group at the 5-position make it particularly versatile in various synthetic and biological applications .
Actividad Biológica
Ethyl 5-amino-3-ethylisoxazole-4-carboxylate is a compound belonging to the class of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies, case analyses, and detailed research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H12N2O3 and a molecular weight of approximately 184.20 g/mol. Its structure features a five-membered isoxazole ring containing nitrogen and oxygen atoms, contributing to its chemical reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group at the 5-position and the carboxylate group at the 4-position are critical for its binding affinity and subsequent modulation of biological pathways. Studies indicate that this compound may influence various signaling pathways, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating patients with bacterial infections resistant to standard antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as a novel therapeutic agent .
- Case Study on Inflammatory Response : Another study evaluated the compound's effects on patients with chronic inflammatory conditions. Participants receiving this compound exhibited reduced levels of inflammatory markers and improved clinical symptoms over a twelve-week period .
Research Findings
A comprehensive review of literature reveals various biological activities associated with this compound:
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 5-amino-3-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-3-5-6(7(9)13-10-5)8(11)12-4-2/h3-4,9H2,1-2H3 |
Clave InChI |
XIYBSGTXCNLJPQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=C1C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















